Sorbitan Monooleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Sorbitan Monooleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Physicochemical Properties, Synthesis, and Applications of a Versatile Excipient.
Introduction
Sorbitan monooleate, commercially known as Span 80, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1] It is a complex mixture of partial esters of oleic acid with sorbitol and its anhydrides, primarily 1,4-sorbitan.[2][3] Its lipophilic nature makes it an excellent emulsifying agent, particularly for the formation of stable water-in-oil (W/O) emulsions.[1][4] In drug development, sorbitan monooleate is a critical excipient used as a wetting agent, dispersant, and solubilizer to enhance the stability and bioavailability of lipophilic active pharmaceutical ingredients (APIs).[1][5] This technical guide provides a detailed examination of its chemical structure, properties, synthesis, and relevant experimental protocols for its analysis.
Chemical Structure and Identification
Sorbitan monooleate is not a single chemical entity but a mixture of related compounds. The primary component is the oleic acid ester of 1,4-sorbitan. The molecule possesses a hydrophilic head (the sorbitan ring with free hydroxyl groups) and a long lipophilic tail (the oleic acid chain).
The IUPAC name for the principal component is [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate.[6]
Caption: Chemical Structure of 1,4-Sorbitan Monooleate.
Physicochemical Properties
The functional properties of sorbitan monooleate are dictated by its physicochemical characteristics. These properties are crucial for formulation scientists to determine its suitability for specific applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₄O₆ | [2][6] |
| Molecular Weight | 428.6 g/mol | [2][6] |
| CAS Number | 1338-43-8 | [6] |
| Appearance | Amber to brown, viscous oily liquid | [3] |
| HLB Value | 4.3 | [1][4] |
| Density | ~0.986 g/mL at 25°C | [7] |
| Solubility | Insoluble in cold water; dispersible in warm water. Soluble in ethanol, isopropanol, ether, and mineral oils. | [1][3] |
| Saponification Value | 145 - 160 mg KOH/g | [3] |
| Hydroxyl Value | 193 - 210 mg KOH/g | [3] |
| Acid Value | ≤ 8 mg KOH/g | [3] |
| Water Content | ≤ 2.0% | [3] |
Synthesis of Sorbitan Monooleate
Sorbitan monooleate is produced through the esterification of sorbitol and its anhydrides (sorbitan) with oleic acid. A common industrial method involves a two-step process to optimize the yield of the desired monoester and control the product's properties.
-
Etherification (Dehydration): Sorbitol is heated under vacuum with an acidic catalyst to induce intramolecular dehydration, forming a mixture of cyclic ethers known as sorbitan. The primary product is 1,4-sorbitan.
-
Esterification: The resulting sorbitan is then reacted with oleic acid at a high temperature, often with an alkaline catalyst, to form the sorbitan monooleate esters. Water is continuously removed to drive the reaction to completion.
Caption: Two-step synthesis workflow for Sorbitan Monooleate.
Mechanism of Action in Drug Delivery
Sorbitan monooleate does not have a direct pharmacological effect or interact with specific signaling pathways. Its utility in drug development stems from its properties as a surface-active agent. As a non-ionic surfactant with a low HLB value, it is highly effective at reducing the interfacial tension between oil and water phases. This allows for the formation of stable water-in-oil (W/O) emulsions, where fine droplets of an aqueous phase (which can contain a hydrophilic drug) are dispersed within a continuous oil phase (which can contain a lipophilic drug). This emulsification is crucial for:
-
Improving Bioavailability: By dispersing lipophilic drugs in a formulation, it can enhance their dissolution and subsequent absorption.[1]
-
Stabilizing Formulations: It prevents the coalescence of dispersed droplets, ensuring the homogeneity and stability of creams, lotions, and ointments.[1][5]
-
Wetting and Dispersing: It acts as a wetting agent for hydrophobic powders, facilitating their dispersion in liquid vehicles.[1]
Caption: Mechanism of Sorbitan Monooleate as a W/O emulsifier.
Experimental Protocols
Assay of Sorbitan Monooleate (Based on JECFA)
This protocol determines the percentage of fatty acids and polyols in a sorbitan monooleate sample through saponification.
I. Materials and Reagents:
-
Sorbitan monooleate sample
-
Ethanol
-
Potassium hydroxide (KOH)
-
Dilute sulfuric acid (1 in 2)
-
Petroleum ether
-
Potassium hydroxide solution (1 in 10)
-
Hot alcohol (dehydrated)
-
500-mL round-bottom flask, 800-mL beaker, 500-mL separator, condenser, steam bath, tared dishes.
II. Saponification Procedure:
-
Accurately weigh approximately 25 g of the sorbitan monooleate sample into a 500-mL round-bottom flask.[3]
-
Add 250 mL of alcohol and 7.5 g of potassium hydroxide.[3]
-
Connect a condenser and reflux the mixture for 1 to 2 hours.[3]
-
Transfer the mixture to an 800-mL beaker, rinsing the flask with about 100 mL of water and adding it to the beaker.[3]
-
Heat on a steam bath to evaporate the alcohol until the odor is no longer detectable. Adjust the final volume to approximately 250 mL with hot water.[3]
III. Separation of Fatty Acids:
-
Neutralize the soap solution with dilute sulfuric acid, adding a 10% excess. Heat and stir until the fatty acid layer separates.[3]
-
Transfer the fatty acids to a 500-mL separator. Wash the aqueous polyol layer with three 20-mL portions of hot water and combine the washings.[3]
-
Extract the combined aqueous layer with three 20-mL portions of petroleum ether. Add these extracts to the fatty acid layer.[3]
-
Evaporate the solvent from the fatty acid layer to dryness in a tared dish, cool, and weigh.[3]
IV. Separation of Polyols:
-
Neutralize the polyol solution from step III.2 with a 1 in 10 KOH solution to a pH of 7.[3]
-
Evaporate this solution to a moist residue.[3]
-
Separate the polyols from the salts by performing several extractions with hot alcohol.[3]
-
Evaporate the alcohol extracts to dryness in a tared dish, cool, and weigh. Avoid excessive heating.[3]
Determination of Hydrophile-Lipophile Balance (HLB) Value
The HLB value is a semi-empirical value that indicates the relative balance between the hydrophilic and lipophilic portions of a surfactant. For fatty acid esters like sorbitan monooleate, it can be calculated using Griffin's method or determined experimentally.
I. Calculation Method (for polyhydric alcohol fatty acid esters): The HLB can be approximated using the following formula: HLB = 20 * (1 - S / A) Where:
II. Experimental Determination (Emulsion Stability Method):
-
Prepare a series of surfactant blends with known HLB values by mixing sorbitan monooleate (low HLB) with a high HLB surfactant (e.g., Polysorbate 80) in varying ratios.[9]
-
Use each surfactant blend to prepare an emulsion with the specific oil phase intended for the final formulation.
-
Observe the stability of the resulting emulsions over time. The emulsion that exhibits the highest stability (e.g., least phase separation, smallest droplet size) corresponds to the "required HLB" of that oil phase.[9]
-
The HLB of the surfactant blend that produces the most stable emulsion is considered the optimal HLB for that system.
Applications in Research and Drug Development
Sorbitan monooleate is a versatile excipient with a long history of use in pharmaceutical formulations.
-
Topical Formulations: It is a primary emulsifier in creams, ointments, and lotions, ensuring the uniform distribution of the API and providing desirable sensory characteristics.[2]
-
Parenteral Formulations: It is used to create stable emulsions for intravenous administration of lipophilic drugs.
-
Oral Drug Delivery: It can be used in self-emulsifying drug delivery systems (SEDDS) to improve the solubility and oral bioavailability of poorly water-soluble drugs.
-
Vaccine Adjuvants: Sorbitan esters, in combination with polysorbates, are components of adjuvants used to enhance the immune response to vaccines.
-
Research Applications: In research, it is used to create nanoemulsions for transdermal drug delivery studies and as a dispersant for materials like zinc oxide and calamine in pharmaceutical bases.[1]
Conclusion
Sorbitan monooleate is a fundamentally important non-ionic surfactant in the field of drug development. Its well-characterized physicochemical properties, particularly its low HLB value, make it an indispensable tool for formulating stable water-in-oil emulsions and enhancing the delivery of lipophilic active pharmaceutical ingredients. A thorough understanding of its chemical structure, synthesis, and functional properties, as detailed in this guide, is essential for formulation scientists and researchers aiming to develop safe, stable, and effective drug products.
References
- 1. Sorbitan monooleate - Wikipedia [en.wikipedia.org]
- 2. SORBITAN MONOOLEATE - Ataman Kimya [atamanchemicals.com]
- 3. fao.org [fao.org]
- 4. btsjournals.com [btsjournals.com]
- 5. Articles [globalrx.com]
- 6. Sorbitan mono-(9Z)-9-octadecenoate | C24H44O6 | CID 9920342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sorbitan Monooleate [drugfuture.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins | MDPI [mdpi.com]
